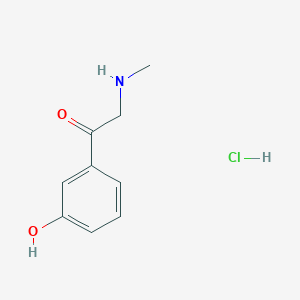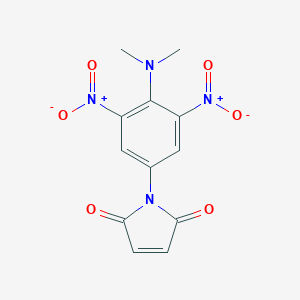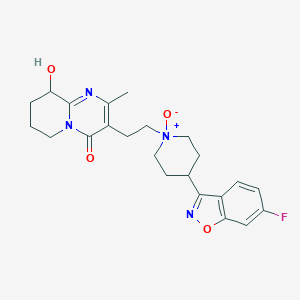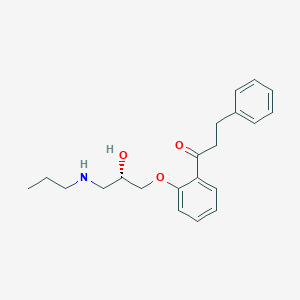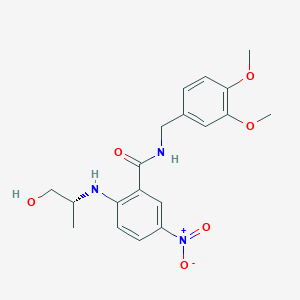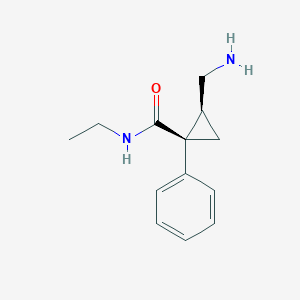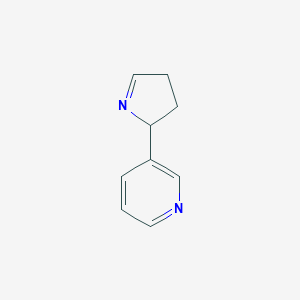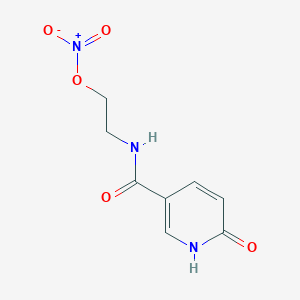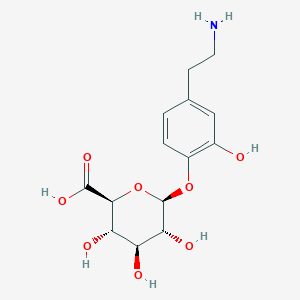
Dopamine glucuronide
Übersicht
Beschreibung
Dopamine glucuronide is a conjugate formed from dopamine, a key neurotransmitter, through the process of glucuronidation. This process attaches glucuronic acid to dopamine, transforming it into a more water-soluble compound. This modification plays a role in the metabolism and excretion of dopamine.
Synthesis Analysis
Dopamine glucuronide synthesis involves enzyme-assisted processes. Studies like Uutela et al. (2009) used rat liver microsomes as biocatalysts for producing dopamine glucuronide for reference compounds. This approach is crucial for understanding the metabolic pathways of dopamine in organisms (Uutela et al., 2009).
Molecular Structure Analysis
The molecular structure of dopamine glucuronide is characterized by the presence of a glucuronic acid moiety attached to dopamine. This attachment significantly alters the solubility and reactivity of dopamine, as seen in the research on its synthesis and characterization (Uutela et al., 2009).
Chemical Reactions and Properties
Dopamine glucuronide, being a more water-soluble form of dopamine, is involved in different chemical reactions compared to dopamine itself. Its formation affects dopamine's interaction with various biological systems, particularly in the brain and the liver, as studied by Wang et al. (1983), who found significant quantities of dopamine glucuronide in rat fluids (Wang et al., 1983).
Physical Properties Analysis
The physical properties of dopamine glucuronide, such as its solubility, are distinct from dopamine due to the presence of the glucuronic acid group. These properties are crucial in determining its role in biological systems and its excretion process.
Chemical Properties Analysis
Dopamine glucuronide's chemical properties, like reactivity and stability, are influenced by its structure. Its stability and solubility in aqueous solutions make it a significant form for the transport and excretion of dopamine in biological systems.
References
- (Uutela et al., 2009) - Analysis of intact glucuronides and sulfates of serotonin and dopamine.
- (Uutela et al., 2009) - Discovery of dopamine glucuronide in rat and mouse brain.
- (Wang et al., 1983) - Catecholamine Glucuronidation in Rats.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Stimulation and Drug Administration : Stimulation of the D1 dopamine receptor increases GluR1 surface expression in nucleus accumbens neurons, which may disrupt the regulation of AMPA receptor transmission during chronic drug administration (Chao, Ariano, Peterson, & Wolf, 2002).
Metabolic Pathway for Dopamine : Glucuronidation serves as a significant metabolic pathway for endogenous dopamine in rats, particularly from the adrenal glands, but has a negligible role for norepinephrine and epinephrine (Wang, Kuchel, Buu, & Genest, 1983).
Impact on Pituitary Function in Infants and Children : Dopamine infusion in critically ill infants and children can suppress pituitary function, potentially affecting growth, metabolism, and immune function (Berghe, Zegher, & Lauwers, 1994).
Role in Schizophrenia and Parkinson's Disease : The corticostriatal glutamatergic/aspartergic pathway, which may have deficient activity, contributes to schizophrenia and could benefit from glutamatergic agonists and antagonists in Parkinson's disease treatment (Carlsson & Carlsson, 1990).
Discovery and Detection in Brain Samples : The development of LC-ESI-MS/MS methods has enabled the first-time detection of dopamine glucuronide in rat and mouse brain microdialysis samples, shedding light on the main metabolites of dopamine, such as dihydroxyphenylacetic acid and homovanillic acid (Uutela et al., 2009).
Analysis of Serotonin and Dopamine Glucuronides : A developed LC-MS/MS method effectively detects serotonin and dopamine glucuronides and their sulfate-conjugates in rat brain microdialysates, highlighting the presence of acidic neurotransmitter metabolites (Uutela et al., 2009).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASRCDNLNMIJY-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959475 | |
| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dopamine glucuronide | |
CAS RN |
38632-24-5 | |
| Record name | Dopamine glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



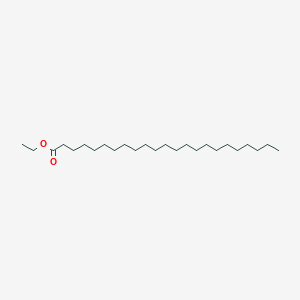
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

